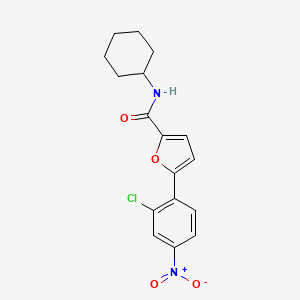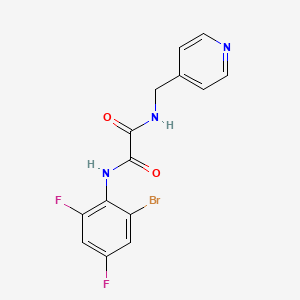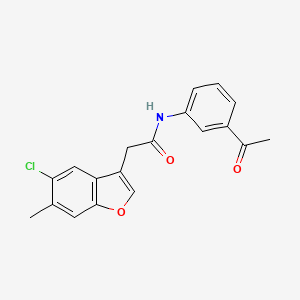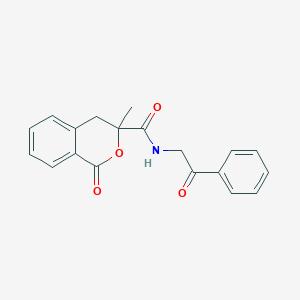
5-(2-chloro-4-nitrophenyl)-N-cyclohexyl-2-furamide
Vue d'ensemble
Description
5-(2-chloro-4-nitrophenyl)-N-cyclohexyl-2-furamide, also known as CX614, is a compound that has been extensively studied for its potential applications in neuroscience research. CX614 is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and learning and memory processes in the brain.
Mécanisme D'action
5-(2-chloro-4-nitrophenyl)-N-cyclohexyl-2-furamide is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and learning and memory processes in the brain. 5-(2-chloro-4-nitrophenyl)-N-cyclohexyl-2-furamide enhances the activity of AMPA receptors by increasing the opening time of the receptor channel, leading to an increase in the amplitude and duration of the excitatory postsynaptic potential (EPSP).
Biochemical and Physiological Effects:
5-(2-chloro-4-nitrophenyl)-N-cyclohexyl-2-furamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons in the brain. 5-(2-chloro-4-nitrophenyl)-N-cyclohexyl-2-furamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(2-chloro-4-nitrophenyl)-N-cyclohexyl-2-furamide is its ability to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders. This makes it a promising candidate for the development of novel therapies for these conditions. However, one limitation of 5-(2-chloro-4-nitrophenyl)-N-cyclohexyl-2-furamide is its low solubility in water, which can make it difficult to administer in in vivo experiments.
Orientations Futures
There are several future directions for the research on 5-(2-chloro-4-nitrophenyl)-N-cyclohexyl-2-furamide. One area of interest is the development of more potent and selective positive allosteric modulators of AMPA receptors. Another area of interest is the investigation of the potential therapeutic applications of 5-(2-chloro-4-nitrophenyl)-N-cyclohexyl-2-furamide in human neurological disorders. Additionally, the mechanisms underlying the effects of 5-(2-chloro-4-nitrophenyl)-N-cyclohexyl-2-furamide on synaptic plasticity and cognitive function are not fully understood and require further investigation.
Applications De Recherche Scientifique
5-(2-chloro-4-nitrophenyl)-N-cyclohexyl-2-furamide has been extensively studied for its potential applications in neuroscience research. It has been shown to enhance long-term potentiation (LTP) in vitro and in vivo, which is a cellular mechanism underlying learning and memory processes in the brain. 5-(2-chloro-4-nitrophenyl)-N-cyclohexyl-2-furamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-N-cyclohexylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c18-14-10-12(20(22)23)6-7-13(14)15-8-9-16(24-15)17(21)19-11-4-2-1-3-5-11/h6-11H,1-5H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUIAYSEUIWFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide](/img/structure/B4390669.png)
![methyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4390683.png)
![2-{4-[(allylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4390689.png)

![{1-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4390699.png)
![2-bromo-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4390706.png)


![4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4390722.png)

![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4390732.png)
![N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide](/img/structure/B4390743.png)
![(3-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4390757.png)